Fluorure d'europium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

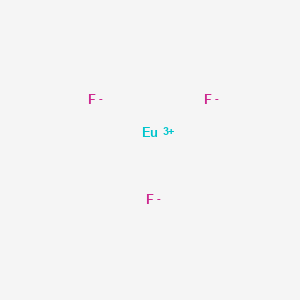

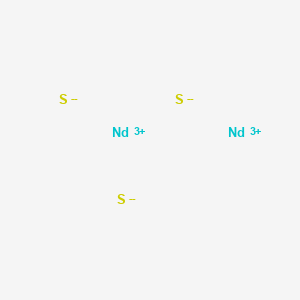

Europium(3+);trifluoride is an inorganic compound with the chemical formula EuF₂ or EuF₃, depending on the oxidation state of europium. Europium(3+);trifluoride is known for its bright yellowish color and fluorite structure. It is a member of the lanthanide series and exhibits unique properties due to the presence of europium ions.

Applications De Recherche Scientifique

Europium(3+);trifluoride has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Europium fluoride primarily targets fluoride ions . It is used to monitor the transmembrane transport of fluoride into liposomes . The compound takes advantage of the long emission lifetime of a europium (III) complex to measure the transport activity of a fluorescent transporter .

Mode of Action

Europium fluoride interacts with its targets by binding to fluoride ions and facilitating their transport across cell membranes . This interaction results in changes in the transport activity of the fluorescent transporter, which can be measured using the europium (III) complex .

Biochemical Pathways

The primary biochemical pathway affected by europium fluoride is the transmembrane transport of fluoride . The compound’s action can lead to changes in the transport activity of a fluorescent transporter, which can have downstream effects on cellular processes .

Pharmacokinetics

The compound’s ability to facilitate the transmembrane transport of fluoride suggests that it may have significant bioavailability .

Result of Action

The primary result of europium fluoride’s action is the facilitated transport of fluoride ions across cell membranes . This can lead to changes in cellular processes, potentially influencing cell function .

Action Environment

The action of europium fluoride can be influenced by environmental factors such as the presence of other ions and the pH of the environment . These factors can affect the compound’s efficacy and stability .

Analyse Biochimique

Biochemical Properties

Europium fluoride can interact with various biomolecules. For instance, Europium(II) fluoride can be used to dope a trivalent rare-earth fluoride, such as LaF3, to create a vacancy-filled structure with increased conductivity over a pure crystal

Cellular Effects

The cellular effects of Europium fluoride are not well-studied. Fluoride, a component of Europium fluoride, is known to have various effects on cells. For instance, high concentrations of fluoride can cause oxidative stress, organelle damage, and apoptosis in single cells

Temporal Effects in Laboratory Settings

Europium fluoride has been used in laboratory settings for various purposes. For instance, Europium(II) fluoride has been used to create a fluoride-specific semipermeable membrane in a fluoride selective electrode

Dosage Effects in Animal Models

Studies on fluoride toxicity in animals have shown that the impact of fluoride on the body is highly dependent on the dosage, duration of exposure, sex, and age of the specimens .

Metabolic Pathways

Fluoride is known to inhibit enzymes involved in energy metabolism, which could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

A study has shown that a europium(III) complex can selectively localize to the mitochondria of living cells , suggesting that Europium compounds, including Europium fluoride, may have similar transport and distribution properties.

Subcellular Localization

A study has shown that the Λ enantiomer of three different emissive europium(III) complexes selectively localizes to the mitochondria of living cells . This suggests that Europium fluoride may also localize to specific compartments or organelles within the cell.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Europium(3+);trifluoride can be synthesized through various methods. One common method involves the reduction of europium (III) fluoride with metallic europium or hydrogen gas. The reaction conditions typically involve high temperatures ranging from 900°C to 1000°C for several hours .

Another method involves the reaction of europium (III) nitrate with ammonium fluoride. This reaction produces europium (III) fluoride and ammonium nitrate as a byproduct .

Industrial Production Methods

In industrial settings, europium fluoride is often produced by reducing europium (III) fluoride with silicon at high temperatures. The optimal conditions for this reduction involve using 1.0 to 1.05 moles of silicon per 4 moles of europium (III) fluoride and heating the mixture to 900°C to 1000°C for six hours .

Analyse Des Réactions Chimiques

Types of Reactions

Europium(3+);trifluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Europium (II) fluoride can be oxidized to europium (III) fluoride using oxidizing agents such as oxygen or air at elevated temperatures.

Reduction: Europium (III) fluoride can be reduced to europium (II) fluoride using reducing agents like hydrogen gas or metallic europium.

Substitution: Europium(3+);trifluoride can participate in substitution reactions with other halides or complexing agents.

Major Products Formed

The major products formed from these reactions include europium (III) fluoride, europium (II) fluoride, and various europium complexes depending on the reagents used .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Europium (II) bromide

- Europium (II) chloride

- Europium (II) iodide

- Samarium (II) fluoride

- Thulium (II) fluoride

- Ytterbium (II) fluoride

Uniqueness

Europium(3+);trifluoride is unique due to its ability to exist in both +2 and +3 oxidation states, which is relatively rare among lanthanides. This dual oxidation state allows for a wide range of chemical reactions and applications. Additionally, europium fluoride’s luminescent properties make it particularly valuable in optical and electronic applications .

Propriétés

Numéro CAS |

13765-25-8 |

|---|---|

Formule moléculaire |

EuF3 |

Poids moléculaire |

208.959 g/mol |

Nom IUPAC |

trifluoroeuropium |

InChI |

InChI=1S/Eu.3FH/h;3*1H/q+3;;;/p-3 |

Clé InChI |

HPNURIVGONRLQI-UHFFFAOYSA-K |

SMILES |

[F-].[F-].[F-].[Eu+3] |

SMILES canonique |

F[Eu](F)F |

| 13765-25-8 | |

Description physique |

Crystals; [Hawley] |

Origine du produit |

United States |

ANone: Europium Fluoride can exist in two forms: Europium(II) fluoride (EuF2) and Europium(III) fluoride (EuF3). The molecular weight of EuF2 is 195.92 g/mol, and that of EuF3 is 208.93 g/mol.

A: Researchers commonly utilize a combination of techniques such as X-ray diffraction (XRD), photoluminescence (PL) spectroscopy, diffuse reflectance spectroscopy (DRS), and Mössbauer spectroscopy to investigate the structural and electronic properties of Europium Fluoride. [, , , , ]

A: Europium Fluoride, particularly EuF2, exhibits scintillation when exposed to a neutron beam. Interestingly, isotopic enrichment is not always necessary for scintillation in EuF2-doped materials, potentially reducing production costs for this application. []

A: High-pressure studies reveal that the orthorhombic phase (α-EuF3) transforms into the hexagonal phase (β-EuF3) within a specific pressure range. This transition involves a change in the coordination number of Europium and significantly impacts the material's luminescence intensity. []

A: Yes, Europium Fluoride, particularly EuFx, demonstrates potential as a dopant-free electron-selective contact material for crystalline silicon solar cells. It offers advantages such as low contact resistivity and a simplified fabrication process. []

A: Europium-doped silica optical fibers, fabricated through techniques like Modified Chemical Vapor Deposition (MCVD), exhibit a significantly higher Verdet constant compared to standard single-mode fibers, making them attractive for applications in magneto-optical devices like Faraday isolators. []

A: Incorporating NaGdF4:Eu nanoparticles into a diamond matrix leads to robust photo- and X-ray luminescent materials. These composites demonstrate high-intensity, narrow-band orange luminescence, enhancing their potential for applications like radiation monitoring screens. []

A: Several methods are employed for the synthesis of Europium Fluoride, including solid-state reactions, [] flux synthesis, [] and sol-gel processes utilizing fluoroalkoxo precursors. []

A: Studies on surface-modified Terbium-Europium Fluorides highlight the role of ligands, like benzoate and terephthalate anions, in influencing temperature-sensing capabilities, indicating a relationship between ligand structure and material sensitivity. []

A: Electron spin resonance (ESR) studies have been crucial in revealing the non-stoichiometric nature of Europium difluoride. []

A: Researchers employ a combination of chemical and spectroscopic techniques to determine the chemical forms of Europium in different materials. This includes spectrophotometry, complexometric titration, and X-ray diffraction phase analysis. []

A: Yes, Lanthanum Fluoride ceramic membranes, often incorporating Europium Fluoride, have been investigated for their potential as selective electrodes for fluoride ion detection. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B79877.png)

![6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B79883.png)

![N'-(Bicyclo[2.2.1]heptan-2-yl)-N-(2-fluoroethyl)-N-nitrosourea](/img/structure/B79891.png)

![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)